molecular formula C10H12N2O B2621118 5-(2-Aminophenyl)pyrrolidin-2-one CAS No. 1314723-28-8

5-(2-Aminophenyl)pyrrolidin-2-one

Cat. No.: B2621118
CAS No.: 1314723-28-8
M. Wt: 176.219
InChI Key: ZRRVAXUTFPSOTD-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O It is a derivative of pyrrolidinone, featuring an aminophenyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminophenyl)pyrrolidin-2-one typically involves the reaction of 2-aminobenzaldehyde with pyrrolidin-2-one under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of catalysts, solvents, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aminophenyl group can participate in substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

5-(2-Aminophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The pyrrolidinone ring may also play a role in binding to enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the aminophenyl group, used as a precursor in various syntheses.

    Pyrrolidin-2,5-dione: Another related compound with different functional groups, known for its biological activities.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in asymmetric synthesis.

Uniqueness

5-(2-Aminophenyl)pyrrolidin-2-one is unique due to the presence of both the aminophenyl group and the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

5-(2-aminophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRVAXUTFPSOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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